5-(((3,5-dimethoxyphenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Description

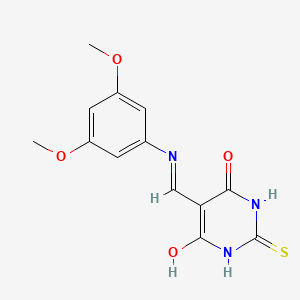

This compound belongs to the 2-thioxodihydropyrimidine-4,6-dione family, characterized by a thiobarbituric acid core modified with a (3,5-dimethoxyphenyl)amino-methylene substituent. The 3,5-dimethoxy groups on the phenyl ring and the amino-methylene linkage distinguish it from other derivatives.

Properties

IUPAC Name |

5-[(3,5-dimethoxyphenyl)iminomethyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O4S/c1-19-8-3-7(4-9(5-8)20-2)14-6-10-11(17)15-13(21)16-12(10)18/h3-6H,1-2H3,(H3,15,16,17,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMJHTRLRGVFXSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)N=CC2=C(NC(=S)NC2=O)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((3,5-dimethoxyphenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves multi-step organic reactions. One common method includes the condensation of 3,5-dimethoxyaniline with a suitable aldehyde to form the Schiff base, followed by cyclization with thiourea under acidic or basic conditions to yield the desired dihydropyrimidine derivative. The reaction conditions often require careful control of temperature, pH, and solvent choice to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control systems ensures consistent quality and efficiency. Solvent recovery and recycling, along with waste management protocols, are crucial to minimize environmental impact and enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methylene bridge or the thioxo group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the thioxo group, converting it into a thiol or a sulfide.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic, basic, or neutral media).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials with specific properties.

Biology

Biologically, 5-(((3,5-dimethoxyphenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has shown potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug discovery and development. Studies have explored its antimicrobial, anticancer, and anti-inflammatory properties.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its ability to modulate biological pathways and targets suggests applications in treating diseases such as cancer, infections, and inflammatory conditions.

Industry

Industrially, the compound’s unique chemical properties make it useful in the development of specialty chemicals, polymers, and advanced materials. Its stability and reactivity are advantageous in creating products with specific functionalities.

Mechanism of Action

The mechanism of action of 5-(((3,5-dimethoxyphenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound can inhibit or activate these targets, leading to various biological effects. For example, its anticancer activity may involve the inhibition of key enzymes in cell proliferation pathways, while its antimicrobial effects could result from disrupting bacterial cell wall synthesis.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The compound’s bioactivity and physicochemical properties are influenced by substituents on the aromatic ring and the nature of the linkage (e.g., benzylidene, aminomethylene). Key analogs include:

a. 5-(3,4-Dimethoxybenzylidene)-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

- Structure : Features a 3,4-dimethoxybenzylidene group and diethyl substitutions at positions 1 and 3.

- Synthesis: Recrystallized from ethanol, characterized via UV-Vis, IR, and NMR spectroscopy .

b. 5-(4-Hydroxy-3,5-dimethoxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

- Structure : Contains a hydroxyl group at position 4 and methoxy groups at positions 3 and 4.

- Activity : Exhibits potent free radical scavenging (IC50 = 42.9 ± 0.31 µM) due to the electron-donating hydroxyl and methoxy groups .

- Comparison : The target compound’s lack of a hydroxyl group may reduce antioxidant efficacy but improve metabolic stability .

c. 5-[(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

- Structure : Incorporates a pyrazole ring with methyl and phenyl substituents.

- Application : Studied for optical properties and dye-sensitized solar cells due to extended π-conjugation .

- Key Difference : The pyrazole ring alters electronic properties, enabling applications distinct from the target compound’s biological focus .

Antioxidant Activity

- Trends : Hydroxyl groups enhance radical scavenging, while bromine or bulky substituents reduce activity . The target compound’s methoxy groups may offer moderate activity, but the absence of hydroxyls likely positions it below top performers.

Anti-inflammatory Activity

- 5-(3,5-Di-tert-butyl-4-hydroxybenzylidene)-2-thioxodihydropyrimidine: Reduced LPS-induced inflammation in macrophages (IC50 for ROS scavenging = 25.7 µM) .

Spectroscopic Characterization

- IR : All analogs show C=O stretches near 1712 cm⁻¹ and C=S near 1250 cm⁻¹ .

- NMR : Methoxy protons resonate at δ 3.6–3.8 ppm, while aromatic protons appear at δ 6.7–7.8 ppm .

Stability and Metal Binding

Q & A

Q. What are the recommended synthetic methods for achieving high-purity yields of this compound?

The synthesis typically involves condensation reactions under controlled conditions. Key steps include:

- Solvent selection : Ethanol or methanol is preferred due to their ability to dissolve both aromatic amines and pyrimidine precursors .

- Temperature control : Reflux at 70–80°C ensures optimal reaction kinetics while minimizing side products .

- Catalysts : Acidic or basic catalysts (e.g., acetic acid or piperidine) enhance reaction rates and selectivity . Post-synthesis purification via recrystallization (ethanol) and validation using TLC/HPLC ensures ≥95% purity .

Q. Which spectroscopic techniques are most effective for structural confirmation?

A multi-technique approach is recommended:

- NMR spectroscopy : H and C NMR identify methoxy, thioxo, and methylene groups, with chemical shifts for aromatic protons typically at δ 6.7–7.2 ppm .

- IR spectroscopy : Peaks at 1670–1710 cm confirm C=O and C=S stretches .

- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 363.08) .

Q. How do substituents like the 3,5-dimethoxyphenyl group influence solubility and reactivity?

The 3,5-dimethoxy substituents enhance solubility in polar aprotic solvents (e.g., DMSO) due to hydrogen bonding with the methoxy oxygen . Reactivity is modulated through electron-donating effects, favoring nucleophilic attacks at the methylene carbon . Comparative studies with analogs (e.g., nitro or chloro derivatives) show reduced solubility but increased electrophilicity .

Q. What in vitro models are suitable for preliminary bioactivity screening?

- Enzyme inhibition assays : Target dihydrofolate reductase (DHFR) or thymidylate synthase using UV-Vis kinetics to monitor IC values .

- Cell viability assays : Use MTT/WST-1 protocols on cancer cell lines (e.g., HeLa or MCF-7) to assess cytotoxicity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed using structural analogs?

- Analog synthesis : Introduce substituents (e.g., halogens, nitro groups) at the phenyl ring or pyrimidine core via Suzuki coupling or nucleophilic substitution .

- Activity comparison : Test analogs against reference compounds (e.g., methotrexate for DHFR inhibition) to correlate substituent effects with potency .

- Data analysis : Use multivariate regression to quantify contributions of lipophilicity (logP) and electronic parameters (Hammett σ) to bioactivity .

Q. Which computational methods predict electronic properties and reaction pathways?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For this compound, the thioxo group often acts as an electron sink, influencing charge distribution .

- Molecular docking : Simulate binding modes with DHFR (PDB: 1U72) to prioritize synthetic targets .

Q. What methodologies assess environmental stability and degradation pathways?

- Hydrolysis studies : Monitor degradation in buffer solutions (pH 4–9) at 25–50°C using HPLC. The dimethoxy group increases resistance to acidic hydrolysis compared to hydroxyl analogs .

- Photodegradation : Expose to UV light (254 nm) and analyze by LC-MS to identify byproducts (e.g., demethylated derivatives) .

Q. How can contradictions in bioactivity data across studies be resolved?

- Experimental replication : Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize variability .

- Meta-analysis : Pool data from independent studies to identify trends (e.g., consistent IC ranges for specific cell lines) .

- Mechanistic studies : Use siRNA knockdowns or enzyme kinetics to confirm on-target effects vs. off-target cytotoxicity .

Q. What strategies enable selective functionalization of the pyrimidine core?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.